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Compound of Interest

Compound Name: 2,2,6,6-Tetramethyloxan-4-ol

Cat. No.: B1530407 Get Quote

An In-depth Technical Guide to 2,2,6,6-
Tetramethyloxan-4-one
Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of 2,2,6,6-tetramethyloxan-4-one, a specialty

heterocyclic ketone. Designed for researchers, scientists, and professionals in drug

development and materials science, this document synthesizes fundamental chemical data

with practical insights into its synthesis, characterization, and potential applications. We will

explore the causal relationships behind synthetic strategies and analytical validation, ensuring

a robust understanding of this unique molecule.

Core Molecular Attributes and Physicochemical
Properties
2,2,6,6-Tetramethyloxan-4-one, also known by its IUPAC name 2,2,6,6-tetramethyl-tetrahydro-

4H-pyran-4-one, is a saturated heterocyclic compound.[1][2] Its structure is characterized by a

tetrahydropyran ring bearing a ketone at the 4-position and four methyl groups at the adjacent

α-positions to the ether oxygen. This high degree of substitution imparts significant steric

hindrance, which profoundly influences its reactivity and physical properties.

Table 1: Key Chemical and Physical Properties
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Property Value Source(s)

Molecular Formula C₉H₁₆O₂ [2]

Molecular Weight 156.22 g/mol [2]

CAS Number 1197-66-6 [2]

IUPAC Name 2,2,6,6-tetramethyloxan-4-one [2]

Appearance Colorless Liquid (Predicted) [1]

Topological Polar Surface Area 26.3 Å² [2]

| XLogP3-AA (Computed) | 0.8 |[2] |

A comprehensive list of synonyms includes Tetrahydro-2,2,6,6-tetramethylpyran-4-one and

2,2,6,6-tetramethyldihydro-2H-pyran-4(3H)-one.[1][2]

Synthesis and Mechanistic Considerations
While specific peer-reviewed syntheses for 2,2,6,6-tetramethyloxan-4-one are not extensively

documented, its structure suggests a logical retrosynthetic pathway originating from common

starting materials. The most plausible approach is an acid-catalyzed cyclization of a dihydroxy

ketone precursor, which itself can be derived from molecules like phorone or mesityl oxide.

Proposed Synthetic Pathway: Acid-Catalyzed
Cyclization
The synthesis of substituted tetrahydropyran rings is often achieved through methods like the

Prins cyclization or intramolecular hydroalkoxylation.[3][4] For this specific hindered ketone, a

likely industrial synthesis involves the hydration and subsequent intramolecular cyclization of

phorone (diisopropylidene acetone).

Phorone 4-Hydroxy-4,6-dimethyl-
heptan-2-one

 Hydration 
 (H₂O, H⁺) 2,2,6,6-Tetramethyloxan-4-one

 Intramolecular Hemiketalization 
 & Dehydration (H⁺) 
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Click to download full resolution via product page

Caption: Proposed synthetic route to 2,2,6,6-Tetramethyloxan-4-one.

Expertise & Causality: The choice of an acid catalyst is critical. The reaction is initiated by the

protonation of the carbonyl oxygen of the precursor, which enhances the electrophilicity of the

carbonyl carbon. The pendant hydroxyl group then acts as a nucleophile, attacking the

activated carbonyl to form a cyclic hemiketal. Subsequent dehydration, also acid-catalyzed,

yields the stable tetrahydropyranone ring. The gem-dimethyl groups flanking the ether oxygen

sterically favor the formation of the six-membered ring over competing side reactions.

Experimental Protocol (Hypothetical)
This protocol is based on established principles for tetrahydropyran synthesis and should be

considered a starting point for optimization.

Reaction Setup: To a stirred solution of the dihydroxy ketone precursor (1 equivalent) in a

suitable solvent (e.g., toluene), add a catalytic amount of a strong acid catalyst (e.g., p-

toluenesulfonic acid, 0.05 equivalents).

Reaction Conditions: Heat the mixture to reflux, using a Dean-Stark apparatus to remove the

water formed during the cyclization.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas

Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid

catalyst with a mild base (e.g., saturated sodium bicarbonate solution).

Extraction: Separate the organic layer, and extract the aqueous layer with a suitable organic

solvent (e.g., ethyl acetate). Combine the organic layers.

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product can be purified by vacuum

distillation or column chromatography on silica gel.
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Trustworthiness: A self-validating system for this protocol involves rigorous in-process controls.

For instance, monitoring the removal of water in the Dean-Stark trap provides a direct measure

of reaction conversion. The final purity should be confirmed by GC-MS and NMR spectroscopy,

as detailed in the following section.

Analytical Characterization and Spectroscopic
Signature
Confirming the identity and purity of 2,2,6,6-tetramethyloxan-4-one requires a multi-technique

analytical approach. The expected spectroscopic data are as follows:

Table 2: Predicted Spectroscopic Data

Technique Expected Features

¹H NMR

- A singlet integrating to 12H for the four
equivalent methyl groups (-CH₃).- A
singlet integrating to 4H for the two
equivalent methylene groups (-CH₂-)
adjacent to the carbonyl.

¹³C NMR

- A signal for the carbonyl carbon (C=O),

expected around 200-210 ppm.- A signal for the

quaternary carbons bearing the methyl groups

(C(CH₃)₂), expected around 70-80 ppm.- A

signal for the methylene carbons (-CH₂-),

expected around 50-60 ppm.- A signal for the

methyl carbons (-CH₃), expected around 25-35

ppm.

Infrared (IR)

- A strong, sharp absorption band characteristic

of a ketone carbonyl (C=O) stretch, expected

around 1710-1725 cm⁻¹.- C-H stretching

vibrations for the methyl and methylene groups

around 2850-3000 cm⁻¹.- A characteristic C-O-C

stretching band for the ether linkage, expected

around 1100-1150 cm⁻¹.
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| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z = 156.- Fragmentation patterns

corresponding to the loss of methyl groups (m/z = 141) and cleavage of the pyran ring. |
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Analytical Validation

Crude Product

Purified Product

Vacuum Distillation
or Chromatography

NMR (¹H, ¹³C)

Characterization

FT-IR

Characterization

GC-MS

Characterization

Structural Confirmation
& Purity Assay

Data Correlation Data Correlation Data Correlation

Click to download full resolution via product page

Caption: A standard workflow for the synthesis and analytical validation.

Reactivity and Potential Applications
The sterically hindered nature of 2,2,6,6-tetramethyloxan-4-one governs its reactivity. The

ketone at the 4-position is the primary site for chemical transformations.
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Key Reactions:
Reduction: The carbonyl group can be reduced to a hydroxyl group using standard reducing

agents like sodium borohydride (NaBH₄) to yield 2,2,6,6-tetramethyloxan-4-ol.

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a

methylene group or other substituted alkenes. The steric hindrance may necessitate harsher

reaction conditions.

Enolate Formation: While the α-protons are present, their acidity is not unusually high.

Formation of the enolate, for subsequent alkylation or aldol reactions, would likely require a

strong, sterically hindered base like lithium diisopropylamide (LDA) to overcome steric

crowding.

Potential Applications:
Given its structure, 2,2,6,6-tetramethyloxan-4-one is a valuable intermediate in several fields:

Pharmaceutical Synthesis: The tetrahydropyran motif is a common scaffold in many

biologically active natural products and synthetic drugs.[3] This compound serves as a rigid,

lipophilic building block.

Ligand Development: The oxygen atom can act as a coordination site for metals, making

derivatives of this molecule potential ligands in catalysis.

Materials Science: As a derivative of the related and well-studied 2,2,6,6-

tetramethylpiperidine structure, it could be a precursor for novel hindered amine light

stabilizers (HALS) or other polymer additives.[5]

Safety and Handling
Based on data for structurally similar compounds, 2,2,6,6-tetramethyloxan-4-one should be

handled with appropriate care.

Hazards: It is classified as a flammable liquid and vapor. It may cause skin and serious eye

irritation, as well as respiratory irritation.
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Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat,

sparks, and open flames.

Conclusion
2,2,6,6-Tetramethyloxan-4-one is a specialty chemical with significant potential as a synthetic

intermediate. Its highly substituted, sterically hindered structure dictates its synthetic

accessibility and chemical reactivity. While detailed academic studies on this specific molecule

are limited, its properties can be reliably inferred from the well-established chemistry of

tetrahydropyranones. This guide provides a foundational understanding for researchers looking

to incorporate this versatile building block into their synthetic programs, emphasizing a logical,

first-principles approach to its synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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